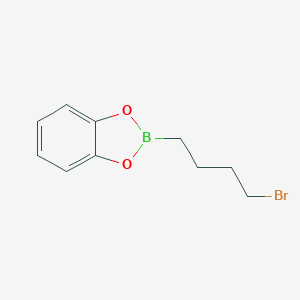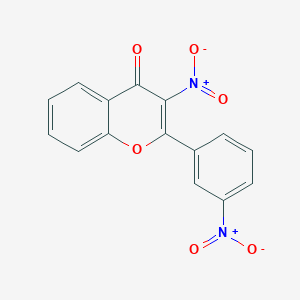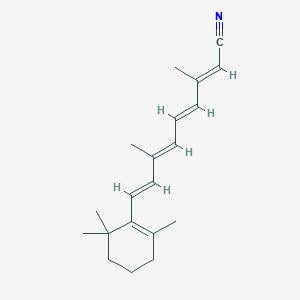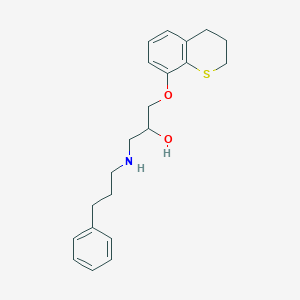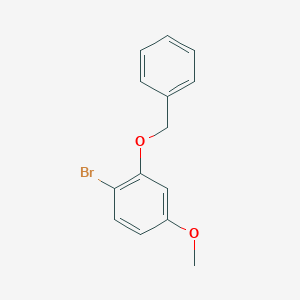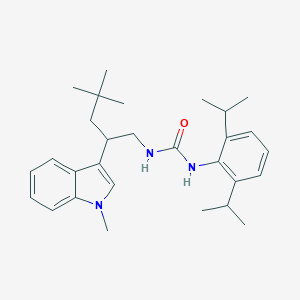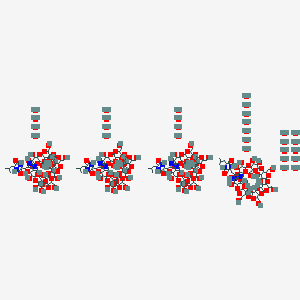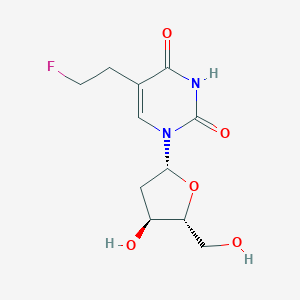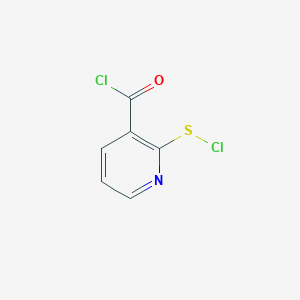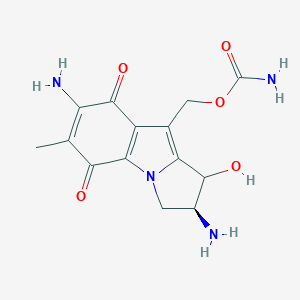
硫胺素噻唑啉
描述
Thiamine thiazolone is a derivative of thiamine, also known as vitamin B1. Thiamine is a water-soluble vitamin that plays a crucial role in energy metabolism and the normal functioning of the nervous system. Thiamine thiazolone retains the thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is essential for its biological activity .
科学研究应用
Thiamine thiazolone has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other thiazole derivatives with potential biological activities.
Biology: Studied for its role in enzyme catalysis and metabolic pathways involving thiamine-dependent enzymes.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
Target of Action
Thiamine thiazolone primarily targets enzymes involved in carbohydrate metabolism, including transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play a crucial role in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . Thiamine thiazolone also interacts with the TAS2R1 receptor , resulting in the activation of synaptic ion currents .
Mode of Action
Thiamine thiazolone acts by redirecting the glycolytic flux, leading to a reduction in intracellular protein glycation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .
Biochemical Pathways
Thiamine thiazolone affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also involved in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
The pharmacokinetics of thiamine thiazolone involves both an active and nonsaturable passive process . The AUC0-10 hr and Cmax values increase nonlinearly between 100 mg and 1500 mg . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride .
Result of Action
The result of thiamine thiazolone’s action is the formation of a very stable 2(3H)-thiazolone intermediate . This intermediate is obtained after the cleavage of the C–H and O–O bonds of the H3C–O2˙ adduct of thiamine .
Action Environment
The action environment of thiamine thiazolone is influenced by various factors. For instance, the water-soluble character of vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Additionally, the competition between thiamine and the antidiabetic drug metformin for common transporters can be a reason for the thiamine deficiency underlying metformin side effects .
未来方向
There are ongoing studies on the development of novel thiamine analogues, such as pyrrothiamine, which might have anti-cancer potential . The oxidation reaction of thiamine to thiochrome is also being investigated . These studies could provide new insights into the potential applications of thiamine and its derivatives.
生化分析
Biochemical Properties
Thiamine Thiazolone, like thiamine, is likely to be involved in a wide variety of enzymatic reactions. Thiamine-dependent enzymes catalyze a wide variety of reactions, including the formation or cleavage of carbon-sulfur, carbon-oxygen, carbon-nitrogen, and especially carbon-carbon bonds . The enzymes, proteins, and other biomolecules that Thiamine Thiazolone interacts with are yet to be fully identified.
Cellular Effects
Given its similarity to thiamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiamine-dependent enzymes are known to possess a wide substrate spectrum, ranging from small compounds like formaldehyde to bulky hydroxyl-phytanoyl-CoA molecules . Thiamine Thiazolone may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Thiamine Thiazolone is likely to be involved in similar metabolic pathways as thiamine, which helps the body release energy from carbohydrates during metabolism . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Thiamine thiazolone can be synthesized through various synthetic routes. One common method involves the reaction of thiamine with specific reagents to introduce the thiazolone moiety. For example, the oxidation of thiamine with methyl peroxy radical or cyanogen bromide in the presence of water can lead to the formation of thiamine thiazolone . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of thiamine thiazolone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions: Thiamine thiazolone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert thiamine thiazolone back to its original thiamine form under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Mercury (II) chloride, cyanogen bromide.
Reducing Agents: Various reducing agents depending on the desired product.
Reaction Conditions: Controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.
Major Products Formed:
Thiochrome: Formed through oxidation reactions.
Substituted Thiazolones: Formed through substitution reactions with different reagents.
相似化合物的比较
- Thiazole
- Thiazoline
- Thiazolidine
Thiamine thiazolone’s unique properties and diverse applications make it a valuable compound in various scientific fields.
属性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCONGLPCAPYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197660 | |
| Record name | Thiamine thiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-82-4 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine thiazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine thiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMINE THIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

